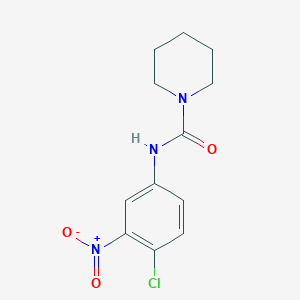![molecular formula C17H21N3O2S B2894459 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 2320178-18-3](/img/structure/B2894459.png)
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{7-oxaspiro[35]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic nonane ring, a pyrrole moiety, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{7-oxaspiro[35]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Spirocyclic Nonane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between an amine and a diketone or through a cyclization reaction involving a suitable precursor.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.
Coupling to Form the Carboxamide: The final step involves the coupling of the spirocyclic nonane, pyrrole, and thiazole intermediates to form the carboxamide. This can be achieved through a condensation reaction between an amine and a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Cyclization: Cyclization reactions often require the use of strong acids or bases, heat, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{7-oxaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a potential candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: If the compound exhibits biological activity, it could be developed into a therapeutic agent for the treatment of diseases
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: The compound could modulate the activity of receptors by binding to them and altering their signaling pathways.
DNA Interaction: The compound could interact with DNA, either by intercalating between base pairs or by binding to specific sequences, thereby affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other spirocyclic nonanes, pyrrole-containing compounds, and thiazole-containing compounds.
Uniqueness: The unique combination of the spirocyclic nonane, pyrrole, and thiazole rings in a single molecule makes this compound distinct. This unique structure could confer specific biological activity or chemical reactivity that is not observed in other similar compounds.
Eigenschaften
IUPAC Name |
4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-14(23-16(18-12)20-8-2-3-9-20)15(21)19-13-4-5-17(13)6-10-22-11-7-17/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWVKDGAPYJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCC34CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2894377.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)
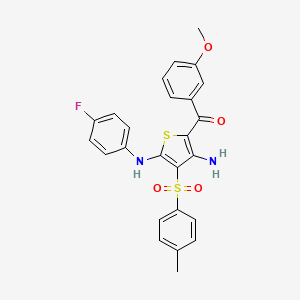

![1-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2894387.png)
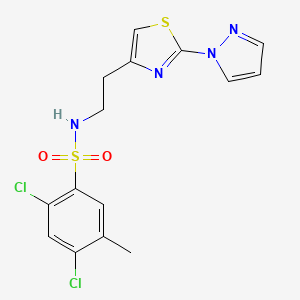

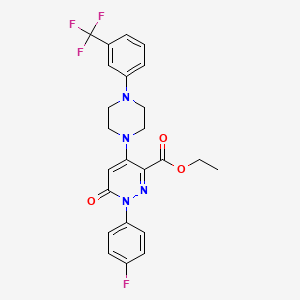
![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/new.no-structure.jpg)
![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2894395.png)
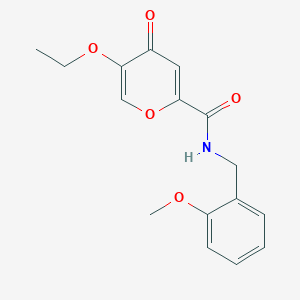
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2894397.png)
